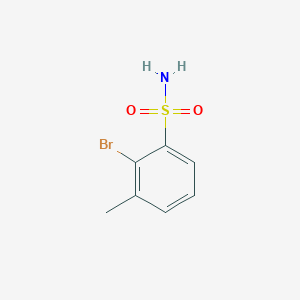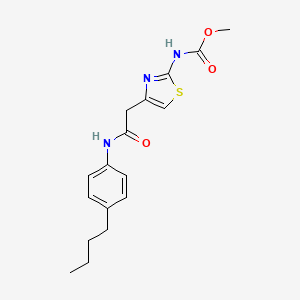
Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for “Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate”, thiazole compounds are generally synthesized through the reaction of certain amines and thiosemicarbazones2.Molecular Structure Analysis
Thiazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain1. They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities1.
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” are not available in the literature I found. However, thiazole compounds are known to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species1.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” are not available in the literature I found. However, similar compounds like 2-AMINO-4-BROMOTHIAZOLE have properties like boiling point 287.6±13.0 °C (Predicted), density 1.976±0.06 g/cm3 (Predicted), and pka 2.17±0.10 (Predicted)3.Applications De Recherche Scientifique
Antitumor and Antifilarial Agents
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound related to Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, has been studied for its potential as an antitumor and antifilarial agent. It inhibits leukemia L1210 cell proliferation and demonstrates significant in vivo antifilarial activity against Acanthocheilonema viteae in jirds. However, it was inactive against Brugia pahangi at a dosage of 100 mg/kg x 5 days (Kumar et al., 1993).
Antimicrobial Studies
Compounds containing the 1,3,4-thiadiazole moiety, similar to the one in Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, have been synthesized and studied for their antimicrobial properties. These derivatives have shown activities as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).
Anticancer Activity
The synthesis and antiproliferative activity of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives, structurally related to Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, were conducted to explore their potential as anticancer agents. These compounds showed promising results in inhibiting DNA gyrase-ATPase activity, a common enzymatic pathway in cancer cells (Yurttaş et al., 2022).
Synthesis and Biological Activities
Studies have been conducted on the synthesis of various thiazole derivatives, including methyl 2-(thiazol-2-ylcarbamoyl)acetate and its reactions with different compounds. These studies have led to the development of compounds with antihypertensive α-blocking activity, demonstrating the potential for cardiovascular applications (Abdel-Wahab et al., 2008).
Safety And Hazards
The specific safety and hazards information for “Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is not available in the literature I found. However, similar compounds like 2-AMINO-4-BROMOTHIAZOLE have hazard statements like H302-H315-H319-H332-H3353.
Orientations Futures
The future directions for this specific compound are not available in the literature I found. However, there is a continuous need for discovery and development of new molecules from the natural or synthetic sources with novel mode of action to treat microbial infections and cancer4.
Please note that the information provided is based on the closest related compounds and general characteristics of thiazole compounds. For more specific and accurate information, further research and studies are needed.
Propriétés
IUPAC Name |
methyl N-[4-[2-(4-butylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-4-5-12-6-8-13(9-7-12)18-15(21)10-14-11-24-16(19-14)20-17(22)23-2/h6-9,11H,3-5,10H2,1-2H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUSNIOGBBHCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

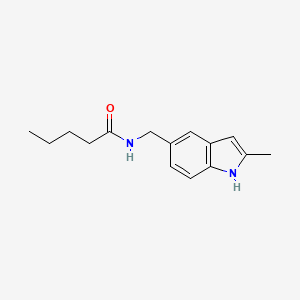
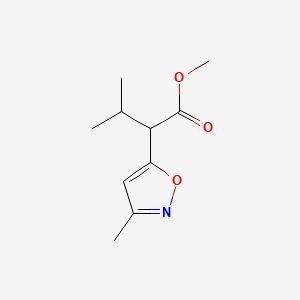
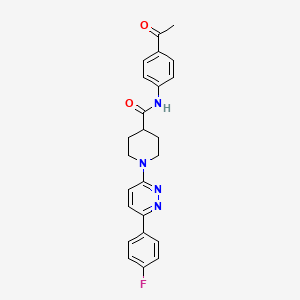
![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole](/img/structure/B2918474.png)
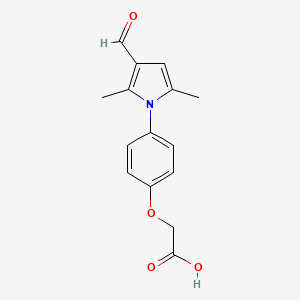
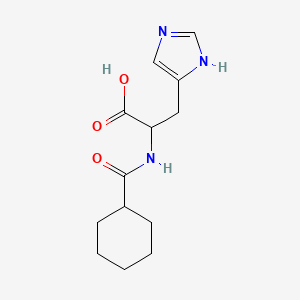
![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2918481.png)
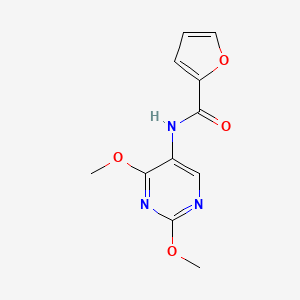
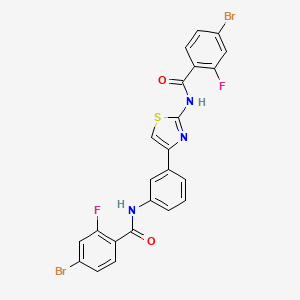
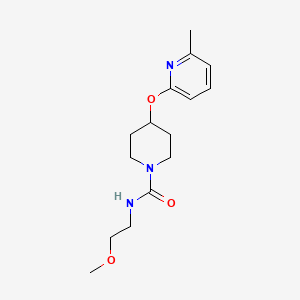
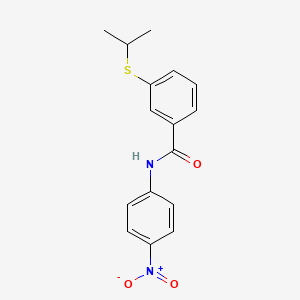
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2918490.png)
